molecular formula C8H11IN2 B13046937 3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Cat. No.: B13046937
M. Wt: 262.09 g/mol
InChI Key: ZBVWHKYEKZRKCK-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound with the molecular formula C8H11IN2 It is a derivative of pyrazolo[1,5-A]pyridine, characterized by the presence of an iodine atom at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further conversion to the desired product . Another approach is the hydrogenation of pyrazolo[1,5-A]pyridines, which involves the reduction of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor by occupying the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is unique due to the presence of both iodine and methyl substituents, which confer distinct chemical properties and reactivity. The iodine atom, in particular, makes it a versatile intermediate for further functionalization through substitution reactions .

Properties

Molecular Formula

C8H11IN2

Molecular Weight

262.09 g/mol

IUPAC Name

3-iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H11IN2/c1-6-2-3-11-8(4-6)7(9)5-10-11/h5-6H,2-4H2,1H3

InChI Key

ZBVWHKYEKZRKCK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=C(C=N2)I)C1

Origin of Product

United States

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